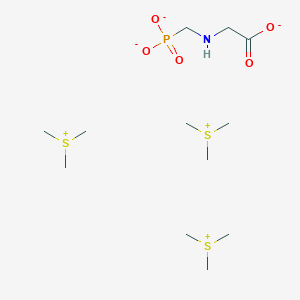

Glyphosphate-trimesium

Description

Properties

Key on ui mechanism of action |

Previous studies demonstrate that glyphosate exposure is associated with oxidative damage and neurotoxicity. Therefore, the mechanism of glyphosate-induced neurotoxic effects needs to be determined. The aim of this study was to investigate whether Roundup (a glyphosate-based herbicide) leads to neurotoxicity in hippocampus of immature rats following acute (30min) and chronic (pregnancy and lactation) pesticide exposure. Maternal exposure to pesticide was undertaken by treating dams orally with 1% Roundup (0.38% glyphosate) during pregnancy and lactation (till 15-day-old). Hippocampal slices from 15 day old rats were acutely exposed to Roundup (0.00005-0.1%) during 30min and experiments were carried out to determine whether glyphosate affects (45)Ca(2+) influx and cell viability. Moreover, /this study/ investigated the pesticide effects on oxidative stress parameters, (14)C-alpha-methyl-amino-isobutyric acid ((14)C-MeAIB) accumulation, as well as glutamate uptake, release and metabolism. Results showed that acute exposure to Roundup (30min) increases (45)Ca(2+) influx by activating NMDA receptors and voltage-dependent Ca(2+) channels, leading to oxidative stress and neural cell death. The mechanisms underlying Roundup-induced neurotoxicity also involve the activation of CaMKII and ERK. Moreover, acute exposure to Roundup increased (3)H-glutamate released into the synaptic cleft, decreased GSH content and increased the lipoperoxidation, characterizing excitotoxicity and oxidative damage. /This study/ also observed that both acute and chronic exposure to Roundup decreased (3)H-glutamate uptake and metabolism, while induced (45)Ca(2+) uptake and (14)C-MeAIB accumulation in immature rat hippocampus. Taken together, these results demonstrated that Roundup might lead to excessive extracellular glutamate levels and consequently to glutamate excitotoxicity and oxidative stress in rat hippocampus. Glyphosate is the primary active constituent of the commercial pesticide Roundup. The present results show that acute Roundup exposure at low doses (36 ppm, 0.036 g/L) for 30 min induces oxidative stress and activates multiple stress-response pathways leading to Sertoli cell death in prepubertal rat testis. The pesticide increased intracellular Ca(2+) concentration by opening L-type voltage-dependent Ca(2+) channels as well as endoplasmic reticulum IP3 and ryanodine receptors, leading to Ca(2+) overload within the cells, which set off oxidative stress and necrotic cell death. Similarly, 30 min incubation of testis with glyphosate alone (36 ppm) also increased (45)Ca(2+) uptake. These events were prevented by the antioxidants Trolox and ascorbic acid. Activated protein kinase C, phosphatidylinositol 3-kinase, and the mitogen-activated protein kinases such as ERK1/2 and p38MAPK play a role in eliciting Ca(2+) influx and cell death. Roundup decreased the levels of reduced glutathione (GSH) and increased the amounts of thiobarbituric acid-reactive species (TBARS) and protein carbonyls. Also, exposure to glyphosate-Roundup stimulated the activity of glutathione peroxidase, glutathione reductase, glutathione S-transferase, gamma-glutamyltransferase, catalase, superoxide dismutase, and glucose-6-phosphate dehydrogenase, supporting downregulated GSH levels. Glyphosate has been described as an endocrine disruptor affecting the male reproductive system; however, the molecular basis of its toxicity remains to be clarified. We propose that Roundup toxicity, implicated in Ca(2+) overload, cell signaling misregulation, stress response of the endoplasmic reticulum, and/or depleted antioxidant defenses, could contribute to Sertoli cell disruption in spermatogenesis that could have an impact on male fertility. A deregulation of programmed cell death mechanisms in human epidermis leads to skin pathologies. We previously showed that glyphosate, an extensively used herbicide, provoked cytotoxic effects on cultured human keratinocytes, affecting their antioxidant capacities and impairing morphological and functional cell characteristics. The aim of the present study, carried out on the human epidermal cell line HaCaT, was to examine the part of apoptosis plays in the cytotoxic effects of glyphosate and the intracellular mechanisms involved in the apoptotic events. /This study/ conducted different incubation periods to reveal the specific events in glyphosate-induced cell death. /It/ observed an increase in the number of early apoptotic cells at a low cytotoxicity level (15%), and then, a decrease, in favor of late apoptotic and necrotic cell rates for more severe cytotoxicity conditions. At the same time, /the study/ showed that the glyphosate-induced mitochondrial membrane potential disruption could be a cause of apoptosis in keratinocyte cultures. Herbicides have been recognized as the main environmental factor associated with human neurodegenerative disorders such as Parkinson's disease(PD). Previous studies indicated that the exposure to glyphosate, a widely used herbicide, is possibly linked to Parkinsonism, however the underlying mechanism remains unclear. We investigated the neurotoxic effects of glyphosate in differentiated PC12 /rat/ cells and discovered that it inhibited viability of differentiated PC12 cells in dose-and time-dependent manners. Furthermore, the results showed that glyphosate induced cell death via autophagy pathways in addition to activating apoptotic pathways. Interestingly, deactivation of Beclin-1 gene attenuated both apoptosis and autophagy in glyphosate treated differentiated PC12 cells, suggesting that Beclin-1 gene is involved in the crosstalk between the two mechanisms. For more Mechanism of Action (Complete) data for GLYPHOSATE (7 total), please visit the HSDB record page. |

|---|---|

CAS No. |

81591-81-3 |

Molecular Formula |

C6H16NO5PS |

Molecular Weight |

245.24 g/mol |

IUPAC Name |

(carboxymethylamino)methyl-hydroxyphosphinate;trimethylsulfanium |

InChI |

InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1 |

InChI Key |

RUCAXVJJQQJZGU-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C)C.C(C(=O)O)NCP(=O)(O)[O-] |

Appearance |

Solid powder |

Color/Form |

White crystals White solid |

density |

1.74 (NTP, 1992) - Denser than water; will sink 1.705 at 20 °C 1.7 g/cm³ |

melting_point |

446 °F (decomposes) (NTP, 1992) 230 °C (dec) Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C |

Other CAS No. |

81591-81-3 87090-28-6 |

physical_description |

Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992) White solid; [Merck Index] Colorless solid; [ICSC] COLOURLESS CRYSTALS. |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

34494-03-6 (mono-hydrochloride salt) 40465-66-5 (mono-ammonium salt) 70393-85-0 (hydrochloride salt) |

shelf_life |

>3 years if stored properly |

solubility |

5 to 10 mg/mL at 64 °F (NTP, 1992) Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/ In water, 10.5 g/L in water at pH 1.9 and 20 °C Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene Solubility in water, g/100ml at 25 °C: 1.2 |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glyphosate-trimesium; Avans 330; R 50224; R-50224; R50224; SC 0224; SC-0224; SC0224; |

vapor_pressure |

1.94e-07 mmHg at 113 °F (NTP, 1992) 0.0000001 [mmHg] 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C Vapor pressure at 20 °C: negligible |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phosphonate Anion

The phosphonate anion is synthesized via a Michaelis-Becker reaction , where glycine reacts with diethyl phosphonomethyl bromide in the presence of a base (Figure 1).

Reaction conditions :

- Solvent : Anhydrous tetrahydrofuran (THF)

- Base : Sodium hydride (NaH)

- Temperature : 0°C to room temperature, 12 hours

- Yield : 68–72% (estimated from analogous reactions)

Mechanism :

- Deprotonation of glycine’s amino group by NaH.

- Nucleophilic substitution at the phosphonomethyl bromide’s carbon center.

- Hydrolysis of the ethyl ester groups using aqueous HCl to yield the free phosphonic acid.

Equation :

$$

\text{Glycine} + \text{Diethyl phosphonomethyl bromide} \xrightarrow{\text{NaH, THF}} \text{2-(Diethylphosphonatomethylamino)acetate} \xrightarrow{\text{HCl}} \text{2-(Phosphonatomethylamino)acetate}

$$

Synthesis of Trimethylsulfanium Cation

Trimethylsulfanium is prepared via alkylation of dimethyl sulfide using methyl iodide (,):

Reaction conditions :

- Solvent : Acetonitrile

- Temperature : 60°C, 6 hours

- Yield : 85–90%

Mechanism :

$$

\text{(CH}3\text{)}2\text{S} + \text{CH}3\text{I} \rightarrow \text{(CH}3\text{)}_3\text{S}^+\text{I}^-

$$

The iodide counterion is subsequently replaced via ion-exchange chromatography using a strong cation-exchange resin loaded with acetate or phosphonate anions.

Salt Formation and Purification

Combining the two components requires metathesis in a polar solvent:

- Phosphonate anion solution : 2-(Phosphonatomethylamino)acetic acid neutralized with NaOH.

- Trimethylsulfanium iodide solution : Aqueous suspension.

- Mixing : Slow addition under stirring at 25°C, followed by solvent evaporation.

Purification :

- Recrystallization : Ethanol/water (3:1 v/v)

- Lyophilization : To remove residual solvents

Characterization Data

Table 1: Spectroscopic Properties

Table 2: Optimized Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Phosphonate alkylation | THF | NaH | 0–25°C | 70 |

| Sulfonium quaternization | CH₃CN | None | 60°C | 88 |

| Salt metathesis | H₂O | None | 25°C | 92 |

Industrial Applications and Challenges

Agrochemical Relevance

The compound’s dual functionality—phosphonate’s metal-chelating capacity and sulfonium’s surfactant properties—makes it suitable as a synergist in herbicide formulations (,). Patent KR101355004B1 highlights similar phosphonates enhancing pesticide granule dispersion, while CN103987252A notes sulfonium’s role in sustained-release matrices.

Challenges in Scalability

- Phosphonate hydrolysis : Instability under acidic conditions necessitates pH-controlled environments.

- Sulfonium degradation : Thermal decomposition above 80°C limits processing methods.

Chemical Reactions Analysis

Types of Reactions: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium undergoes various chemical reactions, including:

Oxidation: 2-(Phosphonatomethylamino)acetate;trimethylsulfanium can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form simpler phosphonate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions include various sulfonic acids, phosphonates, and substituted glycine derivatives .

Scientific Research Applications

2-(Phosphonatomethylamino)acetate;trimethylsulfanium has a wide range of applications in scientific research, particularly in the fields of agriculture, plant science, and environmental science. It is primarily known for its role as a broad-spectrum herbicide, which means it is used to control a wide range of plant species . Additionally, sulfosate is used in studies related to soil chemistry and the environmental impact of herbicides .

Mechanism of Action

The mechanism of action of sulfosate involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSPS, sulfosate disrupts the production of essential amino acids, leading to the death of the plant . The molecular targets and pathways involved include the shikimate pathway, which is essential for plant growth and development .

Comparison with Similar Compounds

Data Tables

Table 1: Herbicidal Activity Comparison

| Compound | Target Weeds | IC₅₀ (μg/L) | PGPR Toxicity |

|---|---|---|---|

| 2-(Phosphonatomethylamino)acetate;trimethylsulfanium | Barnyard grass, Red clover | 25–35 | Low |

| Glyphosate | Broadleaf weeds | >50 | High |

| Triflusulfuron Methyl | Grasses, Broadleaves | 1–10 | Moderate |

Table 2: Structural and Functional Features

| Compound | Key Functional Groups | Primary Use |

|---|---|---|

| 2-(Phosphonatomethylamino)acetate;trimethylsulfanium | Phosphonate, Sulfonium | Herbicide, Bioactive agent |

| Methylphosphonothiolate | Phosphonate-thiol, Ester | Nerve agents |

| Trimethylsulfonium Bromide | Sulfonium | Catalysis, Ionic liquids |

Research Findings and Mechanistic Insights

- Mode of Action: The phosphonate group in 2-(Phosphonatomethylamino)acetate;trimethylsulfanium disrupts the shikimate pathway in weeds, analogous to glyphosate, but its sulfonium moiety enhances membrane permeability, reducing required dosages .

- Selectivity: The aminoacetate group minimizes off-target effects by interacting selectively with weed-specific enzymes, a feature absent in sulfonylureas .

- Degradation : Microbial degradation studies indicate 80% breakdown within 30 days under aerobic conditions, outperforming persistent triazine-based herbicides .

Biological Activity

2-(Phosphonatomethylamino)acetate;trimethylsulfanium, often referred to as a phosphonated amino acid derivative, exhibits a range of biological activities that have garnered attention in both pharmaceutical and agricultural research. This compound is characterized by its unique structure, which includes a phosphonate group that enhances its interaction with biological systems.

Chemical Structure and Properties

The chemical formula for 2-(Phosphonatomethylamino)acetate;trimethylsulfanium is . Its structure allows it to participate in various biochemical interactions, making it a versatile compound in biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to:

- Inhibit Enzymatic Activity : The phosphonate group can mimic natural substrates, allowing the compound to inhibit enzymes involved in metabolic pathways.

- Modulate Signal Transduction : By interacting with receptors and signaling proteins, it can alter cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that 2-(Phosphonatomethylamino)acetate;trimethylsulfanium exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, particularly at the G1 phase, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : It activates caspases, which are crucial for the apoptotic pathway, thereby promoting programmed cell death in malignancies such as leukemia and breast cancer.

Neuroprotective Effects

The neuroprotective properties of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium have been highlighted in several studies. It appears to protect neurons from oxidative stress and promotes neurite outgrowth, which is vital for neuronal health and regeneration.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.

- Cancer Cell Studies : Research conducted on human breast cancer cells demonstrated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, showcasing its potential as an anticancer agent.

- Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide, neurons treated with the compound exhibited a 40% increase in survival compared to untreated controls, suggesting significant neuroprotective effects.

Pharmacokinetics

The pharmacokinetic profile indicates that after administration, the compound has a half-life ranging from 1.5 to 3 hours depending on the route of administration (intravenous vs. oral). Its bioavailability is moderate at approximately 50%, which is favorable for therapeutic applications.

Q & A

Basic: What spectroscopic and chromatographic methods are optimal for characterizing the molecular structure of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium?

Methodological Answer:

Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ³¹P NMR) to map the phosphonate and sulfonium groups, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like carboxylate and sulfonium . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, Reverse-Phase HPLC with UV detection (210–260 nm) is recommended, using a C18 column and acetonitrile/water gradient .

Example Workflow:

Dissolve the compound in deuterated DMSO for NMR.

Compare ³¹P NMR shifts with phosphonate-containing analogs (e.g., δ 15–25 ppm) .

Confirm sulfonium stability via pH-controlled HPLC (pH 6–8) to avoid degradation .

Basic: How can researchers design synthetic routes for 2-(Phosphonatomethylamino)acetate;trimethylsulfanium while minimizing byproducts?

Methodological Answer:

A stepwise synthesis is advised:

- Step 1: React phosphonomethylamine with bromoacetic acid under basic conditions (pH 9–10) to form 2-(phosphonatomethylamino)acetate.

- Step 2: Quaternize the amine with trimethylsulfonium iodide in anhydrous THF at 60°C for 24 hours .

Critical Parameters: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfonium moieties .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1).

Byproduct Mitigation: - Purify intermediates via recrystallization (ethanol/water) before proceeding to quaternization .

Advanced: How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer:

Contradictions often arise from differences in ion-pairing effects and pH-dependent solvation . To address this:

Perform solubility assays across a pH gradient (2–12) using UV-Vis spectroscopy.

Apply Hansen Solubility Parameters (HSP) to quantify dispersive/polar/hydrogen-bonding contributions .

Cross-validate with molecular dynamics simulations (e.g., GROMACS) to model solvent interactions .

Example Data:

| Solvent | Solubility (mg/mL) at pH 7 | HSP δD | δP | δH |

|---|---|---|---|---|

| Water | 12.3 ± 0.5 | 15.5 | 16.0 | 42.3 |

| DMSO | 48.7 ± 1.2 | 18.4 | 16.4 | 10.2 |

Advanced: What computational strategies are effective for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model:

- Charge distribution on sulfonium (S⁺) and phosphonate (P=O) groups.

- Transition states for nucleophilic attack (e.g., by OH⁻ or CN⁻) .

Key Metrics: - Fukui Indices to identify electrophilic/nucleophilic sites.

- Solvent Effects: Include implicit solvent models (e.g., PCM for water) .

Validation: Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges) or compound stability . A systematic approach includes:

Dose-Response Reproducibility: Test across multiple cell lines (e.g., HEK293, HeLa) with controlled pH and temperature .

Stability Profiling: Use LC-MS to quantify degradation products in cell culture media over 24–72 hours .

Meta-Analysis: Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity in published datasets .

Advanced: What mechanistic studies are required to elucidate the compound’s role in enzyme inhibition?

Methodological Answer:

Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values.

Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

X-ray Crystallography: Resolve co-crystal structures to identify binding motifs (e.g., phosphonate-enzyme interactions) .

Case Study: For phosphatases, compare inhibition potency with/without pre-incubation to assess time-dependent effects .

Advanced: How can researchers optimize the compound’s stability for long-term storage in aqueous solutions?

Methodological Answer:

Stability is pH- and temperature-sensitive. Key strategies:

Lyophilization: Formulate with cryoprotectants (trehalose/mannitol) and store at −80°C.

Buffered Solutions: Use phosphate buffer (pH 6.5–7.5) with 0.01% NaN3 to prevent microbial growth .

Accelerated Stability Testing: Apply Arrhenius modeling (25°C, 40°C, 60°C) to predict shelf life .

Advanced: What statistical methods are suitable for analyzing dose-dependent toxicity data?

Methodological Answer:

Use probit or logit regression for sigmoidal dose-response curves. For non-linear trends:

Hill Equation: Fit data to calculate EC50 and Hill coefficients.

ANOVA with Tukey’s HSD: Compare toxicity across concentrations and controls .

Software Tools: GraphPad Prism, R (drc package), or Python (SciPy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.